molecular formula C18H19NO4S B13960057 2-Methyl-5-phenyl-3-(3-sulphonatobutyl)benzoxazolium CAS No. 51981-34-1

2-Methyl-5-phenyl-3-(3-sulphonatobutyl)benzoxazolium

Cat. No.: B13960057
CAS No.: 51981-34-1
M. Wt: 345.4 g/mol
InChI Key: LXYXJHCXGLHZPE-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-3-(3-sulphonatobutyl)benzoxazolium is a chemical compound known for its unique structure and properties It is a benzoxazolium derivative with a sulphonatobutyl group, which imparts specific characteristics to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-3-(3-sulphonatobutyl)benzoxazolium typically involves the reaction of appropriate benzoxazole derivatives with sulphonatobutyl reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-3-(3-sulphonatobutyl)benzoxazolium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The sulphonatobutyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphonated benzoxazole derivatives, while substitution reactions can produce a variety of functionalized benzoxazolium compounds.

Scientific Research Applications

2-Methyl-5-phenyl-3-(3-sulphonatobutyl)benzoxazolium has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-3-(3-sulphonatobutyl)benzoxazolium involves its interaction with molecular targets and pathways within biological systems. The sulphonatobutyl group may play a role in its binding affinity and specificity towards certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-phenylbenzoxazole
  • 3-(3-Sulphonatobutyl)benzoxazolium
  • 2-Methyl-5-phenyl-3-butylbenzoxazolium

Uniqueness

2-Methyl-5-phenyl-3-(3-sulphonatobutyl)benzoxazolium is unique due to the presence of both the methyl and sulphonatobutyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

51981-34-1

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

4-(2-methyl-5-phenyl-1,3-benzoxazol-3-ium-3-yl)butane-2-sulfonate

InChI

InChI=1S/C18H19NO4S/c1-13(24(20,21)22)10-11-19-14(2)23-18-9-8-16(12-17(18)19)15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3

InChI Key

LXYXJHCXGLHZPE-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCC(C)S(=O)(=O)[O-]

Origin of Product

United States

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